2-(2,2-Difluoroethoxy)-4-methylbenzaldehyde
Overview
Description
2-(2,2-Difluoroethoxy)-4-methylbenzaldehyde is an organic compound characterized by the presence of a difluoroethoxy group and a methyl group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethoxy)-4-methylbenzaldehyde typically involves the reaction of 4-methylbenzaldehyde with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an organic solvent and a base to facilitate the formation of the difluoroethoxy group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethoxy)-4-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 2-(2,2-Difluoroethoxy)-4-methylbenzoic acid.
Reduction: 2-(2,2-Difluoroethoxy)-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,2-Difluoroethoxy)-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethoxy)-4-methylbenzaldehyde involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Difluoroethoxy)ethanol: Similar structure but lacks the aldehyde group.
4-Methylbenzaldehyde: Similar structure but lacks the difluoroethoxy group.
2,2-Difluoroethanol: Contains the difluoroethoxy group but lacks the benzaldehyde core
Uniqueness
2-(2,2-Difluoroethoxy)-4-methylbenzaldehyde is unique due to the combination of the difluoroethoxy group and the methylbenzaldehyde core. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Biological Activity
2-(2,2-Difluoroethoxy)-4-methylbenzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, including mechanisms of action, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by a difluoroethoxy group attached to a methylbenzaldehyde moiety. Its structural formula can be represented as:
This unique structure contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interactions at the molecular level. The compound is believed to exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer progression and microbial resistance.
- Induction of Apoptosis : Research indicates that derivatives of benzaldehyde can activate apoptotic pathways in cancer cells, particularly through the p53 signaling pathway.
- Modulation of Antibiotic Efficacy : Benzaldehyde derivatives have been reported to enhance the effectiveness of standard antibiotics by altering bacterial membrane permeability .
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those structurally related to this compound. The following table summarizes findings on the anticancer activity against various cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 0.65 | Induction of apoptosis via p53 pathway |
U-937 (Leukemia) | 2.41 | Inhibition of HDAC activity |
A549 (Lung) | 1.00 | Cell cycle arrest and apoptosis induction |
These results suggest that similar compounds can effectively induce cell death in cancerous cells through various biochemical pathways.
Antibacterial and Antifungal Activity
The antibacterial properties of oxadiazole derivatives are significant, with many exhibiting activity against both Gram-positive and Gram-negative bacteria. The following table presents data on minimum inhibitory concentrations (MIC) against selected pathogens:
Pathogen | MIC (µg/mL) | Activity |
---|---|---|
E. coli | 4.69 | Moderate inhibition |
S. aureus | 5.64 | Strong inhibition |
C. albicans | 16.69 | Moderate antifungal activity |
The mechanisms underlying this activity often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Other Biological Activities
In addition to anticancer and antimicrobial effects, research has also explored anti-inflammatory and analgesic properties associated with oxadiazole derivatives. Some studies suggest these compounds may modulate cytokine production or block specific signaling pathways involved in inflammation.
Case Studies
A notable study demonstrated enhanced cytotoxicity in oxadiazole derivatives containing cyclopropyl groups compared to their non-cyclopropyl counterparts. Using flow cytometry, researchers confirmed increased apoptotic cell death in MCF-7 cells treated with these derivatives.
Another investigation into the antibacterial efficacy revealed that modifications in the oxadiazole ring significantly influenced antibacterial potency against multidrug-resistant strains, emphasizing the importance of structural variations for enhancing biological activity.
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)-4-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-7-2-3-8(5-13)9(4-7)14-6-10(11)12/h2-5,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOFXIHOSINPQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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